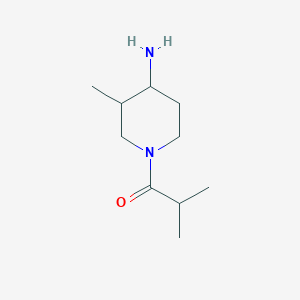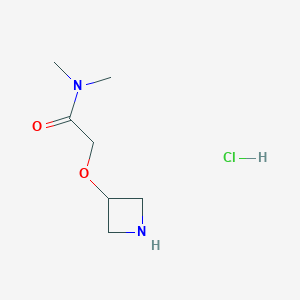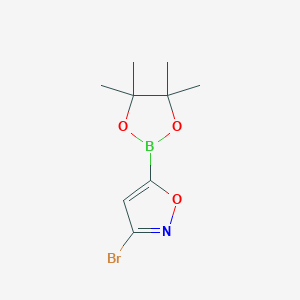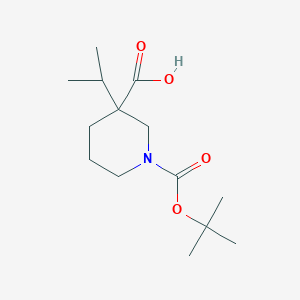![molecular formula C10H20Cl2N4O B1447876 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride CAS No. 1803567-56-7](/img/structure/B1447876.png)
3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride
Vue d'ensemble
Description
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride is a triazole-piperidine hybrid compound featuring a unique chemical structure with potential applications in various scientific fields. It has been investigated for its biological activity and potential therapeutic uses due to its ability to interact with certain molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials, such as piperidine and alkyl azides.
Cycloaddition Reaction: : The key step involves a [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Introduction of Piperidine Ring: : The triazole ring is then connected to a piperidine moiety through various coupling reactions.
Salt Formation: : Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid, ensuring increased solubility and stability.
Industrial Production Methods
While the laboratory synthesis is detailed and involves multiple steps, industrial production may streamline these processes using flow chemistry or continuous synthesis techniques to ensure scalability, cost-effectiveness, and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: : The hydroxyl group and triazole ring can be substituted with different functional groups, modifying its chemical and biological properties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic substitution reactions using halides or other electrophiles in the presence of a base.
Major Products
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology: : Investigated for its interactions with specific enzymes and receptors, offering insights into its potential as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Utilized in the development of new materials or as a catalyst in certain industrial chemical reactions.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with molecular targets such as enzymes and receptors, modulating their activity. The triazole ring often acts as a bioisostere, mimicking the biological activity of other functional groups, leading to its effects on various biochemical pathways.
Comparaison Avec Des Composés Similaires
Uniqueness and Similar Compounds
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride stands out due to its unique triazole-piperidine structure, which provides a distinct mode of action compared to other triazole or piperidine compounds. Similar compounds include:
1-(2,6-Dichlorophenyl)-2-(1,2,3-triazol-4-yl)ethanol: : Known for its anti-fungal activity.
4-(4-Chlorophenyl)-1,2,3-triazole: : Investigated for its biological activities, including anti-cancer properties.
This compound's unique combination of structural elements grants it specific biological properties that can be harnessed in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-(1-propan-2-yltriazol-4-yl)piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8(2)14-6-9(12-13-14)10(15)4-3-5-11-7-10;;/h6,8,11,15H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYNDYIIPRAGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2(CCCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-56-7 | |
| Record name | 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)








